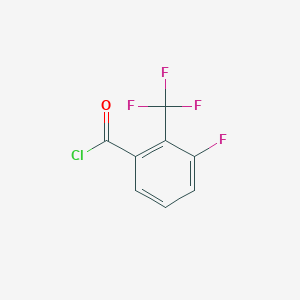

3-Fluoro-2-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

3-Fluoro-2-(trifluoromethyl)benzoyl chloride: is an organic compound with the chemical formula C8H3ClF4O . It is a colorless to light yellow liquid used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is particularly noted for its role in the preparation of intermediates required for the synthesis of various pyrazolo[1,5-a]pyrimidines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride . The reaction is carried out under reflux conditions at 80°C for about 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to the corresponding benzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Substitution: Formation of amides, esters, and thioesters.

Reduction: Formation of 3-fluoro-2-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 3-fluoro-2-(trifluoromethyl)benzoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

- Synthesis of Drug Intermediates: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals, enhancing the bioactivity of drug candidates due to its unique fluorinated structure .

- Antimicrobial Activity: Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Derivatives synthesized from this compound have shown significant activity against Gram-positive bacteria, demonstrating potential as antibiotic agents.

2. Agrochemical Formulations

- Herbicides and Pesticides: The compound is employed in the production of agrochemicals, where its properties improve efficacy and reduce environmental impact compared to traditional compounds .

3. Material Science

- Advanced Materials Development: It is used in creating polymers and coatings that benefit from enhanced chemical resistance and durability due to the presence of fluorinated groups .

4. Organic Synthesis

- Fluorinated Compounds Synthesis: As a reagent in organic synthesis, it allows for the creation of various fluorinated compounds valuable in electronics and specialty chemicals . This includes applications in modifying biomolecules for studying biological processes.

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives synthesized using this compound exhibited significant antimicrobial activity against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Protein Interaction Studies

Research focused on protein interactions revealed that this compound effectively modifies target proteins through acylation reactions. Such modifications can enhance or inhibit protein function, making it a valuable tool for biochemical research aimed at understanding disease mechanisms.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride involves its ability to act as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then interact with biological targets such as enzymes. The molecular targets often include serine proteases, where the compound forms a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity .

Comparación Con Compuestos Similares

- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

- 3-(Trifluoromethyl)benzoyl chloride

- 4-(Trifluoromethyl)benzoyl chloride

Comparison: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzoyl chloride structure. This combination enhances its reactivity and specificity in chemical reactions compared to its analogs .

Actividad Biológica

3-Fluoro-2-(trifluoromethyl)benzoyl chloride is a compound of interest due to its unique structural features, particularly the presence of trifluoromethyl groups. These groups are known to impart significant biological activity, influencing the reactivity and interactions of the compound with biological targets. This article delves into the biological activities associated with this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃ClF₄O. The trifluoromethyl group () enhances the electron-withdrawing characteristics of the molecule, affecting its solubility and interaction with biological systems.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct features that may influence their biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | Different position of fluorine atom |

| 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | Fluorine at para position |

| 3-Chloro-2-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | Chlorine instead of fluorine |

The arrangement of functional groups in this compound significantly influences its reactivity and potential biological interactions compared to these analogs.

Mechanistic Insights

The mechanism of action for compounds like this compound often involves:

- Target Interaction : The trifluoromethyl group can enhance binding affinity to target proteins or enzymes due to its strong electron-withdrawing nature.

- Biochemical Pathways : These compounds may interfere with critical biochemical pathways, impacting processes such as DNA replication or enzyme function.

Case Studies and Research Findings

Research has highlighted several case studies involving trifluoromethyl-containing compounds:

- Enzyme Inhibition Studies : One study demonstrated that the inclusion of a trifluoromethyl group in a drug candidate significantly increased its potency against specific targets, such as serotonin uptake inhibition by six-fold compared to non-fluorinated analogs .

- Antimicrobial Activity : Compounds similar to this compound have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Pharmacokinetics and Toxicology

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound remain largely unexplored. However, related compounds have demonstrated favorable bioavailability due to their ability to cross cellular membranes effectively. Toxicological assessments are crucial for understanding the safety profile of this compound in potential therapeutic applications.

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWMGBNKQOJFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379218 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-82-0 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.